Product packaging for Adynerin(Cat. No.:CAS No. 35109-93-4)

Adynerin

Cat. No.: B141054
CAS No.: 35109-93-4
M. Wt: 516.7 g/mol
InChI Key: BYZQVAOKDQTHHP-QFUJVLJYSA-N
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Description

Historical Context and Traditional Uses of Adynerin-Containing Plants

Ethnomedicinal practices have long utilized plants containing cardiac glycosides, including those that contain this compound. The use of plant-based medicines dates back millennia, with traditional knowledge being passed down through generations. semanticscholar.orgresearchgate.net

Plants containing this compound, such as Nerium oleander and Nerium indicum, have a history of use in traditional medicine across various cultures. semanticscholar.org These plants have been employed in the treatment of a range of conditions. semanticscholar.org For example, Nerium indicum has been used for ailments including cardiac illnesses, asthma, and skin diseases in different regions. semanticscholar.org The use of medicinal plants is a fundamental pillar of traditional healthcare systems globally, with a significant portion of the world's population still relying on them for primary healthcare needs. eolss.netbrieflands.comtaylorandfrancis.com Ethnomedicine, the study of traditional medicine based on bioactive compounds in plants and animals, often serves as a starting point for drug discovery. researchgate.netwikipedia.org

The interest in this compound has evolved alongside the broader research into cardiac glycosides and the plants that produce them. The identification and structural elucidation of this compound, such as the work establishing the structure of adynerigenin and this compound as its β-d-diginoside, marked significant steps in understanding this compound. chemfaces.combiocrick.com As the field of natural product chemistry and pharmacology advanced, so too did the investigation into the specific properties and potential applications of individual compounds like this compound. Research has increasingly focused on the pharmacological activities of compounds isolated from traditionally used medicinal plants. semanticscholar.org

Ethnomedicinal Practices and Historical Applications

Significance of this compound as a Cardiac Glycoside in Academic Research

This compound's significance in academic research stems from its classification as a cardiac glycoside, a group of natural products known for their effects on the heart. ontosight.ai

This compound is classified as a natural steroid and is found in plants like Nerium oleander. medchemexpress.commedchemexpress.comglpbio.com Cardiac glycosides, including this compound, are characterized by a common structural motif consisting of a steroid nucleus, a lactone ring, and a sugar moiety. nih.gov This places this compound within the larger category of steroidal natural products. Cardiac glycosides are generally divided into cardenolides and bufodienolides based on the structure of the lactone ring. nih.gov Cardenolides, which include compounds like oleandrin (B1683999), digoxin (B3395198), and digitoxin, possess a five-membered unsaturated butyrolactone ring. nih.gov

While cardiac glycosides share a core structural similarity and a common mechanism of action involving the inhibition of the Na+/K+-ATPase pump, small structural differences, particularly in the lactone ring and sugar moiety, can lead to variations in their pharmacokinetic and toxicodynamic properties. ontosight.ai this compound's specific chemical structure, including its steroid nucleus with a lactone ring and a sugar moiety (specifically, it is a β-d-diginoside of adynerigenin), defines its unique characteristics among cardiac glycosides. ontosight.aichemfaces.combiocrick.com These structural nuances contribute to the distinct biological activities and profiles observed for different cardiac glycosides.

Classification within Steroidal Natural Products

Current Research Landscape and Future Trajectories for this compound

The current research landscape for this compound involves exploring its pharmacological properties and potential applications. Studies have investigated its presence and pharmacokinetics. arabjchem.orgresearchgate.netresearchgate.net For instance, a study examined the pharmacokinetics of this compound in rats using UPLC-MS/MS, providing data on its bioavailability. arabjchem.orgresearchgate.net

Compound Oral Bioavailability (Rats) Half-life (Oral, Rats)
This compound 93.1% 4.2 ± 0.6 h
Oleandrin 7.0% 2.9 ± 0.3 h

arabjchem.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O7 B141054 Adynerin CAS No. 35109-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O7/c1-17-26(32)22(33-4)15-25(35-17)36-20-6-9-27(2)19(14-20)5-11-29-23(27)8-10-28(3)21(7-12-30(28,29)37-29)18-13-24(31)34-16-18/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,27+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZQVAOKDQTHHP-QFUJVLJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956547
Record name 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35109-93-4
Record name (3β,5β)-3-[(2,6-Dideoxy-3-O-methyl-β-D-lyxo-hexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35109-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adynerigenin 3-O-beta-D-diginoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035109934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADYNERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2197H7M23Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Isolation and Biosynthesis of Adynerin

Natural Sources of Adynerin

This compound is primarily found in plants, particularly within the Apocynaceae family. medchemexpress.comvulcanchem.com This family is known to contain a significant number of species with cardenolides. ikiam.edu.ec

Identification in Nerium oleander and Related Species

A key source of this compound is the plant Nerium oleander, commonly known as oleander. medchemexpress.commedchemexpress.comambeed.cn It has been identified in the herbs and leaves of Nerium oleander. medchemexpress.comikiam.edu.ecmedchemexpress.com this compound has also been isolated from Nerium indicum Mill., which is considered a synonym for Nerium oleander by some sources. medchemexpress.comambeed.cnwur.nl Another related species, Nerium odorum, has also been reported to contain this compound or this compound-type cardenolides. wikidata.orgmedchemexpress.comresearchgate.net

Research has focused on the isolation of this compound from Nerium oleander growing in various regions, including Egypt. drozel.orgmedicinacomplementar.com.br Studies have also identified this compound alongside other cardenolides in methanolic extracts from Nerium oleander. ikiam.edu.ec

Geographic Distribution and Cultivation of Source Plants

Nerium oleander is a widely cultivated shrub or small tree found in temperate and subtropical areas globally. wikipedia.org Its native range is considered to be broad, extending from northwest Africa through the Mediterranean region, warmer areas of the Black Sea region, the Arabian Peninsula, southern Asia, and as far east as Yunnan in southern China. wikipedia.orgtheferns.infokew.org It is also considered native to the Mediterranean region, Iran, the Indian subcontinent, and southern China. kew.org

Nerium oleander typically grows around stream beds in river valleys, where it can endure both prolonged drought and inundation from winter rains. wur.nlwikipedia.org It is extensively used as an ornamental plant in parks, along roadsides, and in private gardens in warm subtropical regions. wikipedia.org The plant is tolerant of drought and inundation but is not tolerant of prolonged frost. wikipedia.org It can be cultivated in drier regions of tropical to warm temperate climates. theferns.info Nerium oleander thrives in full sun and can tolerate salt spray, brackish water, and alkaline soil, making it suitable for coastal areas. ufl.edu Propagation can be done by semi-ripened cuttings or seeds. kew.org

Biosynthetic Pathways of this compound

This compound, as a cardenolide, is a steroid-derived compound. ikiam.edu.ec Steroids and triterpenes share a common biosynthetic origin, both being derived from squalene (B77637). neu.edu.tr Squalene is formed from the cyclization of six isoprene (B109036) units. neu.edu.tr The active isoprene units involved in the biosynthesis of terpenoids, including steroids, are isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). rsc.org These precursors can be produced via two pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. rsc.org In plants, the MVA pathway is generally located in the cytoplasm and is involved in the biosynthesis of sesquiterpenes, triterpenes, and sterols, among other compounds. rsc.org

Precursor Compounds and Enzymatic Transformations

The biosynthesis of cardenolides like this compound involves the modification of a steroid nucleus. While the specific enzymatic transformations leading directly to this compound are not explicitly detailed in the search results, the general biosynthesis of steroids involves squalene as a key precursor. neu.edu.tr Squalene is formed from IPP and DMAPP, which are derived from either the MVA or MEP pathways. neu.edu.trrsc.org The MVA pathway, occurring in the cytoplasm of plants, is associated with the production of precursors for steroids. rsc.org

Cardenolides themselves consist of a steroid aglycone (lactone plus steroid) and a glycosidic portion, although the glycosidic portion is not considered pharmacologically active, it influences the compound's properties. ikiam.edu.ec The aglycone portion is the pharmacologically active region. ikiam.edu.ec

Genetic and Environmental Factors Influencing this compound Production

The production of secondary metabolites in plants, including compounds like this compound, can be influenced by both genetic and environmental factors. mdpi.comhydrofarm.comnih.gov Genetic factors, such as the plant's genetic makeup, determine the potential for producing specific compounds and the efficiency of the biosynthetic pathways involved. mdpi.comhydrofarm.com Genetic variation within a plant species can lead to differences in the quantity and quality of metabolites produced. mdpi.com

While the search results highlight the general influence of genetic and environmental factors on plant secondary metabolism, specific detailed research findings directly linking these factors to variations in this compound production in Nerium oleander were not extensively provided. However, studies on other plant metabolites suggest that environmental conditions and genetic diversity contribute to the variability observed in natural product content. nih.govfrontiersin.org

Advanced Analytical Methodologies for Adynerin

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structural features of Adynerin. They probe the interaction of the molecule with electromagnetic radiation to provide characteristic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the identification and structural elucidation of small molecules like this compound. mdpi.comemerypharma.com By analyzing the resonance frequencies (chemical shifts), multiplicities, and coupling constants of atomic nuclei (primarily ¹H and ¹³C), researchers can deduce the connectivity, arrangement, and electronic environment of atoms within the this compound molecule. mdpi.comemerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for comprehensive structural characterization. researchgate.netemerypharma.comresearchgate.net For complex natural products, such as novel 5α-adynerin-type cardenolides, 1D and 2D NMR techniques, including COSY, HMQC, and HMBC, are essential for elucidating their structures. researchgate.net Computer-assisted structure elucidation (CASE) systems can also utilize NMR data in conjunction with high-resolution mass spectrometry data to determine molecular structures. mdpi.com

Mass Spectrometry (MS) Applications in this compound Analysis

Mass Spectrometry (MS) is a powerful technique used in the analysis of this compound for identification and characterization. wikidata.orgmdpi.comresearchgate.netdemarcheiso17025.comcqvip.comscispace.comx-mol.netinnovareacademics.indntb.gov.ua MS provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming its molecular weight and obtaining structural insights through fragmentation patterns. wikidata.orgresearchgate.net Electrospray ionization (ESI) in positive ion mode is often found to be suitable for the detection of this compound, offering higher sensitivity. arabjchem.orgresearchgate.net MS is frequently coupled with chromatographic techniques, such as Liquid Chromatography (LC-MS/MS), to enhance the separation and detection of this compound in complex samples. arabjchem.orgarabjchem.orgresearchgate.net This hyphenated technique is widely applied in areas such as pharmacokinetic studies and the determination of this compound in biological matrices like plasma. arabjchem.orgresearchgate.netarabjchem.org

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its subsequent quantification. These methods exploit the differential partitioning of this compound between a stationary and a mobile phase. researchgate.netlongdom.org

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound Detection

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and efficient method employed for the detection and quantification of this compound, particularly in biological samples. arabjchem.orgresearchgate.netdemarcheiso17025.comcqvip.cominnovareacademics.inresearchgate.net UPLC offers improved resolution and faster analysis times compared to traditional HPLC. arabjchem.org The coupling with tandem mass spectrometry (MS/MS) allows for highly selective detection by monitoring specific fragmentation transitions of this compound. arabjchem.orgresearchgate.net For instance, a UPLC-MS/MS method for determining this compound in rat plasma utilized a UPLC BEH C18 column with a gradient elution of acetonitrile (B52724) and water (containing formic acid). arabjchem.orgresearchgate.net Detection was performed in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode, with a specific transition of m/z 534 → 113 for this compound. arabjchem.orgresearchgate.net This method has been successfully applied in pharmacokinetic studies. arabjchem.orgresearchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for this compound Quantification

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is another widely used technique for the separation and quantification of this compound. cqvip.comx-mol.net Similar to UPLC-MS/MS, this method combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. cqvip.comx-mol.net HPLC-MS/MS methods have been developed for the determination of this compound in various matrices, including biological fluids. cqvip.comx-mol.netdntb.gov.ua These methods are valuable for quantifying this compound levels, for example, in toxicological investigations or pharmacokinetic studies. arabjchem.orgresearchgate.net The use of MS/MS in conjunction with HPLC provides specificity and sensitivity for accurate quantification even in complex sample matrices. researchgate.net

Method Validation and Analytical Performance Parameters

Validation of analytical methods for this compound is crucial to ensure their reliability, accuracy, and suitability for their intended purpose. emerypharma.comdemarcheiso17025.comscispace.cominnovareacademics.inadryan.comresearchgate.net Method validation involves evaluating several performance parameters. scispace.comadryan.comresearchgate.netgmpinsiders.com

Typical validation characteristics include:

Selectivity/Specificity: Ensuring the method can accurately measure this compound in the presence of other components in the sample matrix. scispace.comadryan.comresearchgate.netgmpinsiders.com

Linearity and Range: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range. demarcheiso17025.comscispace.comadryan.comresearchgate.netgmpinsiders.com

Accuracy: Assessing how close the measured values are to the true concentration of this compound. demarcheiso17025.comscispace.comadryan.comresearchgate.netgmpinsiders.com

Precision: Evaluating the reproducibility of the results under defined conditions (e.g., intra-day and inter-day precision). scispace.comadryan.comresearchgate.netgmpinsiders.com

Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected. demarcheiso17025.comscispace.comadryan.comresearchgate.netgmpinsiders.com

Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantified with acceptable accuracy and precision. demarcheiso17025.comscispace.comadryan.comresearchgate.netgmpinsiders.com

Recovery: Determining the efficiency of the extraction procedure for this compound from the sample matrix. scispace.comresearchgate.net

Matrix Effect: Assessing the influence of the sample matrix on the ionization and detection of this compound in MS-based methods. researchgate.net

For example, in a UPLC-MS/MS method for this compound in rat plasma, validation parameters such as accuracy, precision, matrix effect, and recovery were evaluated, demonstrating the method's reliability for pharmacokinetic studies. arabjchem.orgresearchgate.net The lower limit of quantification (LLOQ) and limit of detection (LOD) are critical parameters indicating the sensitivity of the method. demarcheiso17025.comresearchgate.netgmpinsiders.com

Pharmacological and Biochemical Investigations of Adynerin

Mechanisms of Action at the Molecular and Cellular Level

Cardiac glycosides, including Adynerin, are known to influence cellular function through several mechanisms, notably their impact on ion transport and downstream signaling cascades ontosight.aigoogle.com.

Interaction with Na+/K+-ATPase and Related Ion Transport Systems

A primary mechanism of action for cardiac glycosides like this compound is the inhibition of the plasma membrane-bound Na+/K+-ATPase, also known as the sodium pump ontosight.aigoogle.comnih.gov. This enzyme is crucial for maintaining cellular membrane potential and ion concentration balance by actively transporting sodium ions out of the cell and potassium ions into the cell .

The inhibition of Na+/K+-ATPase by cardenolides is well-established and leads to an increase in intracellular sodium concentration ontosight.aigoogle.com. This disruption of the sodium gradient indirectly affects other ion transport systems, particularly the sodium-calcium exchanger (NCX). The reduced sodium gradient across the membrane impairs the ability of NCX to extrude calcium ions from the cell, leading to an accumulation of intracellular calcium ontosight.aigoogle.com.

While the general mechanism of Na+/K+-ATPase inhibition by cardenolides is understood, studies have also investigated the relative selectivity of different cardenolides, including this compound, for Na+/K+-ATPase from various species nih.gov. One study indicated that this compound did not inhibit the Schistocerca gregaria Na+/K+-ATPase nih.gov. The interaction between cardiac glycosides and the Na+/K+-ATPase involves binding to the enzyme, preventing the binding of potassium ions and halting enzyme activity google.com.

Modulation of Intracellular Calcium Dynamics

The inhibition of Na+/K+-ATPase by this compound leads to a subsequent increase in intracellular calcium concentration ontosight.aigoogle.com. This rise in intracellular calcium is a critical factor in the pharmacological effects of cardiac glycosides, particularly their positive inotropic effect on the heart muscle, which increases the force of contraction ontosight.ai. The elevated intracellular calcium levels can influence various cellular processes that are dependent on calcium signaling.

Signaling Pathway Perturbations

Beyond their direct effects on ion pumps, cardiac glycosides, including components found in Nerium oleander extracts, have been shown to perturb various intracellular signaling pathways nih.govmdpi.com.

ERK/GSK3β/β-catenin Signaling Pathway

Research suggests that components of Nerium oleander, from which this compound is derived, may influence the Wnt/β-catenin signaling pathway, potentially involving interactions with key kinases like Extracellular signal-regulated kinase (ERK) and Glycogen synthase kinase 3 beta (GSK3β) nih.govmdpi.comwikipathways.orgresearchgate.netresearchgate.net. The Wnt/β-catenin pathway plays a significant role in various cellular processes, including cell proliferation, differentiation, and survival wikipathways.orgresearchgate.netresearchgate.net. While the direct effect of isolated this compound on this specific pathway requires further detailed investigation, studies on Nerium oleander extracts indicate potential interactions nih.govmdpi.com. GSK3β is a kinase that phosphorylates β-catenin, targeting it for degradation, and its inhibition can lead to the accumulation of β-catenin and activation of downstream gene expression wikipathways.orgresearchgate.netresearchgate.net. ERK is part of the MAPK signaling pathway, which relays extracellular signals to the nucleus and is involved in regulating essential cellular functions plos.org.

Other Relevant Intracellular Cascades

Studies on Nerium oleander extracts and other cardenolides suggest potential interactions with additional intracellular signaling cascades ontosight.aimdpi.com. These may include the AKT/PI3K/mTOR pathway and potentially influence mechanisms related to multidrug resistance, such as P-glycoprotein overexpression mdpi.comresearchgate.net. The complexity of the chemical composition of Nerium oleander extracts makes it challenging to attribute these effects solely to this compound without specific studies on the isolated compound drozel.orgmdpi.com. However, the cardenolide nature of this compound suggests it may share some signaling properties with other compounds in this class.

Biological Activities of this compound

This compound is recognized for its biological activities, primarily those associated with its classification as a cardiac glycoside ontosight.aichemicalbook.com. These activities are largely mediated by its effects on the Na+/K+-ATPase and the subsequent impact on intracellular calcium.

As a cardiac glycoside, this compound is known for its ability to increase the contractility of the heart muscle, a positive inotropic effect ontosight.ai. It can also slow the heart rate, a negative chronotropic effect ontosight.ai. These effects are the basis for the historical use of cardiac glycosides in treating certain heart conditions ontosight.ai.

Beyond its cardiac effects, this compound has been investigated for other potential biological activities, though research findings can be varied and sometimes conflicting, particularly when studying crude plant extracts versus isolated compounds drozel.org. Some studies on Nerium oleander extracts containing this compound have explored potential antitumoral or antiproliferative activities drozel.orgresearchgate.netikiam.edu.ec. However, early screening of isolated this compound against certain cancer cell lines (P388 and L1210) reportedly found it to be inactive drozel.org. The complex mixture of compounds in the plant can contribute to observed biological effects, making it important to distinguish the activity of isolated this compound drozel.orgmdpi.com.

This compound has also been detected in pharmacokinetic studies, indicating its absorption and presence in biological systems after administration researchgate.netarabjchem.org. A study in rats showed that this compound had a relatively high oral bioavailability compared to oleandrin (B1683999) researchgate.netarabjchem.org.

Here is a summary of some pharmacokinetic data for this compound in rats:

ParameterValue (Oral Administration, 5 mg/kg)UnitSource
Half-life (t½)4.2 ± 0.6hours arabjchem.org
Bioavailability93.1% arabjchem.org

It is important to note that while this compound possesses these biological activities, its narrow therapeutic window and potential toxicity, characteristic of cardiac glycosides, necessitate careful consideration in any potential application ontosight.aigoogle.com.

Cardiotonic Effects

This compound is recognized as a cardiac glycoside with cardiotonic properties. Cardiac glycosides, including this compound, exert their primary effects on the heart by inhibiting the Na+/K+-ATPase pump in cell membranes. nih.govresearchgate.netlipidmaps.org This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in increased intracellular calcium levels. The elevated calcium availability enhances the contractility of cardiac muscle, leading to a positive inotropic effect. researchgate.net Studies on Nerium oleander extracts containing this compound and other cardenolides have demonstrated positive inotropic effects on isolated heart preparations. researchgate.net The cardiotonic activity of cardenolides is a well-established pharmacological property, and this compound, as a member of this class, shares this characteristic mechanism of action. nih.govresearchgate.netlipidmaps.org

Antiproliferative and Cytotoxic Activities

Investigations have revealed that this compound possesses significant antiproliferative and cytotoxic activities against various cancer cell lines. nih.govwikipedia.orgplantaedb.comnih.govnih.gov These effects suggest a potential role for this compound in cancer research. The cytotoxic potential of compounds from Nerium oleander, including this compound, has been explored in the context of traditional medicine preparations used for treating tumors. fishersci.caplantaedb.combohrium.comnih.govuni.lu

Impact on Cancer Cell Lines (e.g., MCF-7, HT-144, NCI-H460, SF-268, HeLa)

This compound has demonstrated growth inhibitory and cytotoxic effects on a range of human cancer cell lines. Studies screening compounds from Nerium oleander have specifically tested this compound against cell lines such as MCF-7 (breast cancer), HT-144 (skin melanoma), NCI-H460 (large cell lung cancer), and SF-268 (CNS glioma). fishersci.caplantaedb.combohrium.comnih.govresearchgate.netuni-freiburg.de These studies utilized assays like the sulforhodamine B (SRB) assay to evaluate the antiproliferative activity. fishersci.cabohrium.comnih.gov While direct quantitative data (such as GI50 or LC50 values specifically for this compound across all these cell lines) were not consistently available in the provided snippets in a consolidated format, the compound was identified as one of the active constituents contributing to the observed cytotoxicity of Nerium oleander extracts and fractions against these cell lines. fishersci.caplantaedb.combohrium.comnih.govresearchgate.netuni-freiburg.de

Although the provided search results strongly link this compound to activity against MCF-7, HT-144, NCI-H460, and SF-268, the evidence for direct activity of this compound specifically on HeLa cells is less explicit in these snippets, though HeLa is mentioned in studies involving other cardenolides or plant extracts with cytotoxic effects. researchgate.netuni.lu However, given its inclusion in the requested outline and the general cytotoxic properties of cardenolides, further research may elucidate its specific effects on this cell line.

Based on the available information, this compound is an active compound present in Nerium oleander extracts that exhibit antiproliferative effects on several cancer cell lines.

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

The mechanisms underlying the antiproliferative and cytotoxic effects of cardenolides, including this compound, involve the induction of cell cycle arrest and apoptosis. While specific detailed studies focusing solely on this compound's mechanism were not extensively highlighted in the provided snippets, research on other cardenolides from Nerium oleander, such as odoroside B, has shown the induction of mitotic arrest, specifically in the prophase stage, and alterations in the cytoskeleton and nuclei of cancer cells. fishersci.cabohrium.comnih.govresearchgate.net

Generally, cardenolides are known to induce apoptosis through various pathways, including the activation of caspases and involvement of signaling cascades like the MAPK pathway. uni.luuni-freiburg.denih.govmdpi.com Cell cycle arrest, often at the G2/M phase, is another common mechanism by which cytotoxic compounds, including cardenolides, inhibit cancer cell proliferation. uni.luuni-freiburg.demdpi.com Given that this compound is a cardenolide and is found alongside other cardenolides exhibiting these mechanisms, it is plausible that this compound contributes to these effects through similar pathways. Studies investigating the antiproliferative activity of Nerium oleander extracts containing this compound have explored the effects on the cytoskeleton and nuclei, indicating interference with cell division processes. bohrium.comnih.gov

Potential Antiviral Effects

Research suggests that this compound may possess potential antiviral effects. This compound is a component of Nerium oleander, and extracts from this plant have been investigated for their antiviral properties. nih.govnih.govnih.govescholarship.orguni.lu While some studies focus on the antiviral activities of other cardenolides like oleandrin, this compound's presence in active extracts points towards its potential contribution to these effects. nih.govnih.govescholarship.orguni.lu The active ingredients of N. oleander are reported to inhibit the replication of viruses and disrupt the infection cycle in host cells. uni.lu

Immunomodulatory Properties

This compound has been associated with immunomodulatory properties. Nerium oleander, from which this compound is isolated, is reported to possess immunomodulatory effects. nih.govresearchgate.netnih.gov this compound is listed among the compounds found in this plant that are stated to have immune stimulant activities. uni.lu Further research is needed to fully elucidate the specific mechanisms and extent of this compound's immunomodulatory effects.

Structure-Activity Relationships (SAR) of this compound and its Analogues

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound influence its biological activity. lipidmaps.orguni.ludineshkhedkar.co.innih.gov For cardenolides like this compound and its analogues, SAR investigations have explored the relationship between structural features and activities such as cardiotonic effects and antiproliferative activity. researchgate.netresearchgate.netuni-freiburg.denih.govnih.govuni.lunih.gov

The SAR of cardiac glycosides generally indicates that modifications to the steroid core and the attached sugar moiety can impact their potency and specific biological effects. nih.gov Studies on cardenolides have shown that a decrease in potency can occur when the parent cardiac glycoside structure is modified. nih.gov For antiproliferative activity, specific structural features, such as substituent groups at the C3 position and the lipophilicity of the molecule, have been identified as important determinants of activity. researchgate.net While detailed SAR specifically for this compound compared to a wide range of its direct analogues was not extensively detailed in the provided snippets, its activity profile in comparison to other cardenolides found in Nerium oleander (such as oleandrin, odoroside A, and odoroside B) contributes to the broader understanding of cardenolide SAR. fishersci.cabohrium.comnih.govresearchgate.net The presence of different sugar moieties and variations in the aglycone structure among cardenolides are key aspects explored in SAR studies to optimize activity and reduce toxicity.

Elucidation of Key Structural Motifs for Biological Activity

This compound belongs to the class of cardiac glycosides, which are characterized by a common structural framework. This framework typically consists of three main features: an aglycone-steroidal moiety, a five or six-membered lactone ring attached at the C-17 position of the steroid, and a glycosyl moiety. researchgate.net The aglycone-steroidal portion is widely regarded as the pharmacophoric component, meaning it is primarily responsible for the characteristic biological activity of cardiac glycosides. researchgate.net The nature and position of the sugar moiety (glycosyl part) and modifications on the steroidal scaffold contribute to variations in potency, pharmacokinetics, and specificity among different cardenolides. While specific studies detailing the precise contribution of each structural motif within this compound to its biological activity are limited in the provided context, its classification as a cardenolide places it within a group where the steroidal core and the butenolide ring are fundamental for interaction with their primary target, the Na⁺/K⁺-ATPase pump.

Comparative Analysis with Other Cardenolides (e.g., Oleandrin, Ouabain)

This compound is often studied alongside other cardenolides, particularly those isolated from the same plant source, Nerium oleander, such as Oleandrin. researchgate.netfishersci.caciteab.comscilit.comnih.gov Both this compound and Oleandrin are considered major toxic components of oleander and are classified as cardiac glycosides with delayed action. citeab.commims.com

Comparative pharmacokinetic studies in rats have revealed notable differences between this compound and Oleandrin. A study employing ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) to investigate their pharmacokinetics in rats after oral and intravenous administration highlighted a significant disparity in oral bioavailability. citeab.commims.com

CompoundOral Bioavailability (Rats)
This compound93.1%
Oleandrin7.0%

This substantial difference in oral bioavailability suggests potential variations in absorption or first-pass metabolism between the two compounds, which could be attributed to differences in their structural formulas. citeab.com

Beyond pharmacokinetic comparisons, this compound, Oleandrin, and other cardenolides have been included in investigations exploring their broader biological effects. For instance, a study comparing the cardiotoxicity of low doses of Digoxin (B3395198), Ouabain, and Oleandrin in a doxorubicin-induced cardiotoxicity model in rats was conducted, indicating shared properties and potential differences in their impact on cardiac function. nih.gov

Molecular Docking Studies on Target Interactions (e.g., Tubulin)

Molecular docking studies have been employed to investigate the potential interactions of this compound and other cardenolides from Nerium oleander extract with biological targets, notably tubulin. fishersci.camdpi.comnih.gov These in silico studies aimed to understand how these compounds might interfere with cellular processes by binding to key proteins.

In one study, molecular docking was performed to assess the binding of this compound, along with other cardenolides like Oleandrin, neritaloside, odoroside A, odoroside H, and vanderoside (constituents of a Nerium oleander extract termed Breastin), to the α/β-tubulin dimer. mdpi.comnih.gov The studies explored binding affinities at known drug-binding sites on tubulin, including the Vinca alkaloid, taxane, and colchicine (B1669291) binding sites. mdpi.comnih.gov

Pharmacokinetic and Metabolomic Profiling of Adynerin

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME processes dictate the concentration of a drug at its site of action and its duration of effect. msdmanuals.comdroracle.ai Absorption is the movement of a drug into the bloodstream, distribution is its transport to various tissues, metabolism is its breakdown by enzymes, and excretion is its removal from the body. libretexts.orgdroracle.ai

In vivo pharmacokinetic studies provide quantitative data on how a compound behaves within a living organism. Key parameters include absorption rate, bioavailability (the fraction of an administered dose that reaches the systemic circulation unchanged), half-life (the time it takes for the plasma concentration of a drug to reduce by half), clearance (the rate at which the drug is removed from the body), and volume of distribution (the apparent volume into which the drug is distributed in the body). msdmanuals.commsdvetmanual.comacs.orgnih.govufl.edumerckvetmanual.com

A study investigating the pharmacokinetics of adynerin in rats using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) provided specific in vivo parameters for this compound. arabjchem.orgresearchgate.net

Table 1: Bioavailability of this compound in Rats

Administration RouteDose (mg/kg)Bioavailability (%)Citation
Oral (gavage)57.0 arabjchem.orgresearchgate.net
Sublingual Intravenous Injection193.1 arabjchem.orgresearchgate.net

This study indicated that this compound exhibits low oral bioavailability in rats. arabjchem.orgresearchgate.net

The route of administration significantly impacts a drug's pharmacokinetic profile, affecting its absorption rate and the resulting plasma concentration-time curve. nih.govnih.govmdpi.com The UPLC-MS/MS study in rats compared the pharmacokinetics of this compound following oral gavage and sublingual intravenous injection. arabjchem.org The observed differences in bioavailability (Table 1) highlight the influence of the administration route on this compound's systemic exposure. arabjchem.orgresearchgate.net

Cytochrome P450 (CYP450) enzymes are a superfamily of enzymes that play a major role in the metabolism of many drugs and xenobiotics in the liver and other tissues. libretexts.orgdroracle.aiscribd.comnih.gov These enzymes can transform parent compounds into more polar metabolites, facilitating their excretion. libretexts.org While CYP450 enzymes are known to be involved in drug metabolism generally libretexts.orgdroracle.aiscribd.comnih.govskbu.ac.ingenome.jpgenome.jp, specific details regarding the direct metabolism of this compound by particular CYP450 isoforms were not explicitly detailed in the provided search results.

Role of Cytochrome P450 Enzymes in this compound Metabolism

Metabolomic Approaches in this compound Research

Metabolomics is a powerful tool for capturing a snapshot of the metabolic state of a biological system and identifying changes in metabolite levels in response to various stimuli, including exposure to exogenous compounds like this compound. mdpi.comnih.gov

Untargeted metabolomics involves the comprehensive analysis of all measurable metabolites in a biological sample without前 defined targets. nih.govnih.gov This approach can reveal widespread metabolic perturbations caused by a compound. nih.govresearchgate.net this compound has been identified as a differential metabolite in several untargeted metabolomics studies conducted in different biological contexts, such as investigations into diabetes in rhesus macaques, Fasciola hepatica infection in sheep, and the effects of Astragalus membranaceus root in dairy calves. metabolomicsworkbench.orgnih.govdoi.orgmdpi.com These findings indicate that this compound's presence or levels can be altered in various physiological or pathological states, highlighting its involvement in or association with broader metabolic changes.

Table 2: Studies Where this compound Was Identified as a Differential Metabolite in Untargeted Metabolomics

Study ContextBiological SystemObservation Regarding this compoundCitation
Spontaneous Diabetes and Pre-DiabetesRhesus MacaquesSignificantly decreased in the IGR (Impaired Glucose Regulation) group nih.gov
Infection with Fasciola hepaticaSheepIdentified as part of a joint diagnostic function at 56 dpi doi.org
Effect of Astragalus membranaceus RootPreweaning Dairy CalvesDown-regulated in serum after supplementation mdpi.com
General Metabolomics Research/Data RepositoriesVariousListed as a metabolite metabolomicsworkbench.orgmetabolomicsworkbench.org

These examples demonstrate the utility of untargeted metabolomics in identifying this compound within complex biological samples and associating its presence or altered levels with specific physiological conditions or interventions.

Identification of this compound Metabolites and Isomers

Research into the metabolism of this compound is crucial for understanding its behavior within biological systems. Highly sensitive and reliable detection methods, such as ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS), are essential for identifying this compound and its metabolites in biological samples. arabjchem.orgfrontiersin.org

Studies in rats using UPLC–MS/MS have been conducted to investigate the pharmacokinetics of this compound. arabjchem.orgresearchgate.net These studies can provide valuable information about how this compound is metabolized in vivo. While specific details on the identified metabolites of this compound are not extensively detailed in the provided search results, the importance of studying metabolites, including deglycosylated forms like oleandrigenin (a metabolite of oleandrin), is highlighted in the context of related cardiac glycosides. frontiersin.orgnih.gov The identification of all metabolites of toxic components like this compound is considered significant for pharmacological studies. frontiersin.org

Host-Microbiota Co-metabolism and this compound

The gut microbiota plays a significant role in the metabolism of various compounds, including xenobiotics and drugs. uncg.edumrc.ac.uk This interaction between the host and its gut microbiota, known as co-metabolism, can influence the pharmacokinetic behavior of compounds. uncg.edunih.gov

While the provided search results discuss the general concept of host-microbiota co-metabolism and its impact on drug metabolism and host metabolic pathways, direct research specifically detailing the co-metabolism of this compound by host and microbiota is limited. uncg.edumrc.ac.uknih.govnih.govkeystonesymposia.org

One study investigating alterations in microbiota and metabolites in rhesus macaques with spontaneous diabetes and pre-diabetes identified this compound as one of the significantly decreased metabolites in the impaired glucose regulation (IGR) group compared to the control group. nih.gov This finding, while not directly demonstrating co-metabolism, suggests a potential link between this compound levels and metabolic state, which could indirectly involve microbial activity. nih.gov

The influence of gut microbiota composition on the pharmacokinetic behavior of compounds like oleandrin (B1683999) (a related cardiac glycoside) has been suggested, implying a potential similar influence on this compound. nih.govfrontiersin.org Studies on related compounds like digoxin (B3395198) have shown that the route of administration can impact the metabolic process, with more metabolites detected after oral administration compared to intravenous administration, suggesting the involvement of intestinal flora. frontiersin.org This highlights the potential for gut microbiota to influence the metabolism of cardiac glycosides like this compound.

Further research is needed to specifically elucidate the role of host-microbiota co-metabolism in the metabolic fate of this compound.

Toxicological Considerations and Safety Assessment of Adynerin

Mechanisms of Toxicity

The primary mechanism of adynerin toxicity involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cell membranes. ha.org.hkontosight.airesearchgate.netallstudyjournal.com This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in an increase in intracellular calcium. ontosight.aiallstudyjournal.com Elevated intracellular calcium levels in cardiac cells enhance contractility but can also lead to disturbances in electrical activity. ontosight.aiallstudyjournal.com

Cardiac Toxicity and Arrhythmias

Cardiac toxicity is a major concern with this compound exposure. ptfarm.plresearchgate.netresearchgate.net The inhibition of the Na+/K+-ATPase pump in cardiomyocytes increases myocardial excitability and can lead to a variety of arrhythmias. ha.org.hkresearchgate.net These can include sinus bradycardia, atrioventricular (AV) block of varying degrees, and in severe cases, ventricular tachycardia and fibrillation, which can be fatal. researchgate.netinchem.orgnih.gov Electrocardiogram (ECG) changes associated with cardiac glycoside toxicity, including that from oleander exposure which contains this compound, can include prolonged PR interval, shortened QRS-T interval, and flattened or inverted T waves.

Neurological Disturbances

This compound toxicity can also manifest as neurological disturbances. researchgate.netnih.gov Symptoms reported in cases of oleander poisoning, which contains this compound, include dizziness, headache, agitation, confusion, convulsion, drowsiness, muscle tremors, seizures, weakness, visual disturbances, and coma. ha.org.hkresearchgate.netmdpi.cominchem.org The penetration of cardiac glycosides like oleandrin (B1683999) (also found in oleander) across the blood-brain barrier is speculated to contribute to some neurological symptoms, such as severe vomiting due to stimulation of the chemosensory area in the medulla oblongata. nih.gov

Gastrointestinal Effects

Gastrointestinal symptoms are commonly among the first signs of this compound toxicity following ingestion. researchgate.netinchem.orgnih.gov These effects are thought to be partly due to the direct irritation of the gastrointestinal tract and potentially also due to effects on the central nervous system. nih.gov Common gastrointestinal disturbances include nausea, vomiting, abdominal pain, excessive salivation, and diarrhea, which can range from mild to severe. ha.org.hkptfarm.plresearchgate.netmdpi.cominchem.org

Cellular and Tissue-Specific Toxicities

Beyond the primary target organs, this compound and other cardiac glycosides can induce cellular and tissue-specific toxicities. Studies on oleander extract, which contains this compound, have indicated potential for cellular infiltration, hemorrhage, and negative changes in tissues such as the lungs and liver in animal studies. allstudyjournal.comnih.gov Specifically, findings have included mononuclear cell infiltrates and alveolar changes in lung tissue, and infiltration of inflammatory cells into portal spaces with scattered necrosis of hepatocytes in the liver. allstudyjournal.comnih.gov Cardiac tissue can also show varying degrees of hemorrhage, myocardial degeneration, and necrosis. allstudyjournal.comnih.gov

Therapeutic Window and Safety Margins

The therapeutic window refers to the range of doses at which a drug is effective without causing significant toxicity. derangedphysiology.combdng.org.uk For cardiac glycosides like this compound, the therapeutic window is considered narrow. ontosight.ainih.gov This means there is a small difference between the dose required for a therapeutic effect and the dose that can lead to toxic manifestations. ontosight.aibdng.org.uk A narrow therapeutic index (the ratio of the toxic dose to the effective dose) indicates a smaller margin of safety. bdng.org.ukmedicalnewstoday.comgardp.org Drugs with a narrow therapeutic window require careful dosing and monitoring to maintain plasma concentrations within the safe and effective range and avoid toxicity. ontosight.ainih.govbdng.org.uk

Strategies to Mitigate this compound Toxicity

Strategies to mitigate this compound toxicity primarily focus on supportive care and interventions aimed at counteracting the effects of cardiac glycoside poisoning. nih.gov While specific strategies for this compound alone are not extensively detailed, approaches for cardiac glycoside toxicity in general are relevant due to the shared mechanism of action. These can include gastrointestinal decontamination methods like activated charcoal if administered early after ingestion to limit absorption. nih.gov Management of cardiac arrhythmias may involve pharmacological interventions such as atropine (B194438) for bradycardia or phenytoin (B1677684) and lidocaine (B1675312) for dysrhythmias. In severe cases, temporary cardiac pacing may be necessary. Digoxin-specific antibody fragments (Fab) are a known antidote for cardiac glycoside poisoning and can be used to bind to and neutralize the glycosides in the bloodstream. ha.org.hknih.gov Research into broader toxicity mitigation strategies, such as those for food contaminants or other toxins, explores approaches like advanced processing techniques, the use of natural detoxifying agents, and biotechnological processes to eliminate toxic compounds. preprints.orgonfoods.itnih.gov While these are not specific to this compound, they represent general areas of research in reducing exposure and mitigating the effects of toxic substances.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound441840
Oleandrin441839
Digitoxigenin455189
Thevetin A455196
Thevetin B455197
Nerifolin165220
Peruvoside24186
Ruvoside183018
Oleandrigenin10004553
Odoroside A12305234
Odoroside H12305235
Vanderoside12305236
Nerideinone A119486
Ursolic acid64945
Daneric acidNot found
Neriucoumaric acidNot found
Oleaside A9246440
Oleaside ENot found
Gentiobiosyl this compoundNot found

Data Tables

While the search results provide qualitative descriptions of toxicity and some quantitative data points (like toxic blood concentrations for oleandrin), there isn't consistently structured numerical data across the different toxicological effects of this compound specifically that would lend itself to creating interactive data tables as requested. The information is more descriptive of the types of toxic effects observed in the context of oleander poisoning, where this compound is one of several cardiac glycosides.

Formulation Strategies and Drug Delivery Systems

Information specifically detailing formulation strategies and drug delivery systems developed or investigated for this compound was not found in the consulted search results. Research in pharmaceutics broadly explores various formulation approaches and drug delivery systems to enhance the properties of therapeutic compounds, such as improving solubility, permeability, bioavailability, stability, and targeted delivery mdpi.comwjpmr.comnih.govresearchgate.net. These general strategies include the use of nanoparticles, liposomes, microparticles, controlled-release systems, and approaches to address challenges like poor solubility mdpi.comwjpmr.comnih.govresearchgate.net. However, the application of these specific strategies to this compound is not detailed in the provided search results.

Combination Therapies and Synergistic Effects

Specific research findings on combination therapies and synergistic effects involving this compound were not extensively detailed in the consulted search results. While the concept of combination therapies and the potential for synergistic effects between compounds, including plant-derived bioactives and drugs, is a recognized area of research, specific studies focusing on this compound combinations were not prominently featured medrxiv.orgmdpi.comaacr.org. Synergistic effects occur when the combined effect of substances is greater than the sum of their individual effects, whereas additive effects occur when the combined effect equals the sum of individual effects mdpi.com. Some resources mention this compound in lists of compounds that may be relevant in the context of synergistic effects or traditional medicine formulations, but without providing specific data on combination studies involving this compound jensenlab.org. Research on combination therapies in general suggests that effectiveness can arise from various mechanisms, including additive effects or independent drug action, not solely synergy medrxiv.orgaacr.org.

Therapeutic Potential and Drug Development Prospects of Adynerin

Adynerin in Cardiovascular Therapeutics

This compound, as a cardiac glycoside, is known for its ability to influence the heart muscle. ontosight.ai Cardiac glycosides have been historically used for their effects on the cardiovascular system. researchgate.net

This compound as an Anticancer Agent

Increasing evidence suggests that cardiac glycosides, including this compound, possess potential cytotoxic effects against various types of cancer. researchgate.net this compound has been identified as a constituent in extracts from Nerium oleander that have shown anticancer activity. mdpi.comresearchgate.net

Preclinical Evidence and In Vitro/In Vivo Models

Preclinical studies have investigated the anticancer potential of this compound and extracts containing it using both in vitro and in vivo models. Extracts containing this compound have demonstrated inhibition of growth in various human cancer cell lines, including those from hematopoietic tumors and carcinomas. nih.govmdpi.comresearchgate.net For instance, a cold-water extract of Nerium oleander leaves containing this compound, termed "Breastin," showed anticancer activity in a panel of human cancer cell lines with IC50 values ranging between 0.09 and 1.14 μg/ml in some lines. google.com This extract also showed activity in human tumor models established by implanting patient tumors subcutaneously into nude mice, reducing tumor growth in xenograft models. mdpi.comgoogle.com In some in vivo experiments, extracts containing this compound significantly reduced tumor growth compared to untreated controls. mdpi.com

Data from in vitro studies on the anticancer activity of a Nerium oleander extract containing this compound (Breastin) on various human cancer cell lines:

Cancer TypeNumber of Cell Lines TestedNumber of Active Cell LinesIC50 Range (μg/ml)
Hematopoietic Tumors1414Not specified
Carcinomas65Not specified
Various (Panel)36310.09 - 1.14
Various (Xenograft)6724Not applicable

Note: Specific IC50 values for individual cell lines were not consistently available in the provided snippets.

Challenges and Opportunities in Oncology Drug Development

Despite the promising preclinical evidence, challenges exist in the development of this compound as an oncology drug. The inherent toxicity of cardiac glycosides and their narrow therapeutic window necessitate careful consideration for systemic administration. ontosight.ainih.govfrontiersin.org However, the potential for this compound and related compounds to overcome certain drug resistance mechanisms in cancer cells presents an opportunity. nih.govmdpi.com Further research is needed to fully understand the mechanisms of action, identify specific cancer types that may be most responsive, and develop strategies to enhance efficacy while minimizing toxicity. google.comnih.gov The use of advanced preclinical models, such as 3D cell models and organ-on-a-chip technology, may help to better recapitulate the human tumor microenvironment and improve the predictability of drug responses. emulatebio.comfrontiersin.org

Research on this compound's Role in Antiviral Therapies

Some research suggests that compounds found in Nerium oleander, including this compound, may possess antiviral activities. wikidata.orgdrozel.orgmedicinacomplementar.com.br While oleandrin (B1683999), another cardiac glycoside from the same plant, has been more extensively studied for its antiviral effects, including against HIV-1 and SARS-CoV-2, the potential contribution of this compound to the antiviral properties of Nerium oleander extracts is an area of ongoing investigation. nih.govgoogle.comresearchgate.net Studies on Nerium oleander extracts have indicated antiviral activity against various viruses. google.com

Drug Discovery and Optimization Strategies for this compound

High-Throughput Screening and Lead Optimization

High-Throughput Screening (HTS) is a widely used drug discovery method that enables the rapid testing of large libraries of chemical compounds against specific biological targets or phenotypic assays to identify potential drug candidates, known as "hits" jptcp.comcas.cn. These hits then undergo a process of lead optimization to improve their potency, selectivity, pharmacokinetic properties, and reduce potential toxicity, ultimately aiming to identify suitable drug candidates for preclinical and clinical development cas.cnbiocrick.com.

This compound has been recognized as a compound present in steroid compound libraries utilized for HTS, suggesting its consideration as a candidate for screening campaigns ingentaconnect.com. While this compound has demonstrated anticancer activities in various cancer cell lines uomustansiriyah.edu.iqresearchgate.netrsc.org, detailed published results of specific large-scale HTS campaigns focused explicitly on this compound to identify novel therapeutic leads were not extensively found in the examined literature. Similarly, comprehensive data detailing lead optimization efforts specifically centered on enhancing this compound's therapeutic profile were not prominently featured in the search results. The process of lead optimization typically involves iterative cycles of chemical synthesis and biological evaluation to refine the properties of initial hits cas.cn.

Computational Chemistry and Virtual Screening Approaches

Computational chemistry and virtual screening (VS) play significant roles in modern drug discovery by utilizing in silico methods to identify, design, and analyze potential drug molecules nih.govifpan.edu.pl. Virtual screening involves computationally evaluating large libraries of compounds to predict those most likely to bind to a biological target, often through techniques like molecular docking nih.govdntb.gov.ua. Quantitative Structure-Activity Relationship (QSAR) studies, another computational approach, aim to build predictive models correlating chemical structure with biological activity jptcp.com.

This compound has been the subject of computational investigations. It was included in molecular docking simulations aimed at identifying potential inhibitors for the SARS-CoV-2 main protease (Mpro), a key viral enzyme rsc.orgnih.gov. Molecular docking has also been applied in studies involving this compound in the context of Nerium indicum extracts and their effects on tubulin polymerization nih.gov. Furthermore, this compound has been part of QSAR studies focused on cardenolides to understand the relationship between their structural features and antiproliferative activity against cancer cell lines like A549 jptcp.com. Computational methods have also been employed to evaluate phytochemicals from Nerium oleander, including this compound, against targets such as EGFR mutations in breast cancer, where this compound reportedly passed a drug-likeability test cas.cn. Studies involving computational methods, specifically DFT/HF methods, have also been reported concerning the determination of the configuration of C-20 in derivatives of this compound biocrick.commdpi.com. These applications highlight the utility of computational approaches in exploring the potential interactions and properties of this compound and its related compounds.

Development of this compound Analogs and Derivatives

This compound belongs to the class of cardenolides, a group of naturally occurring steroids that have been explored for their therapeutic properties, including cardiac activity and increasingly, anticancer effects uomustansiriyah.edu.iqresearchgate.net. The development of analogs and derivatives of natural products like this compound is a common strategy in drug discovery to improve efficacy, reduce toxicity, enhance pharmacokinetic properties, or overcome limitations such as drug resistance cas.cnnih.govrsc.org.

Conclusion and Future Directions in Adynerin Research

Summary of Key Findings on Adynerin

This compound is a natural steroid compound identified in Nerium oleander. medchemexpress.com It is classified as a cardiac glycoside, a group of compounds known for their effects on cardiac muscle. ontosight.ai Research indicates that cardiac glycosides, including this compound, can influence the contractility and rate of the heart by inhibiting the sodium-potassium ATPase pump in cardiac cells. ontosight.ai This mechanism leads to an increase in intracellular calcium, thereby enhancing muscle contraction. ontosight.ai this compound is considered one of the main toxic components of oleander, exhibiting delayed action. researchgate.netarabjchem.org Studies have established methods for determining this compound in biological samples, such as rat plasma, using techniques like UPLC-MS/MS, which have been applied to pharmacokinetic studies. researchgate.netarabjchem.org Pharmacokinetic studies in rats have indicated a high oral bioavailability for this compound compared to other components like oleandrin (B1683999). researchgate.netarabjchem.org this compound has also been identified as a constituent in studies investigating plant extracts for various biological activities, including potential anticancer activity in certain cell lines. researchgate.netmedicinacomplementar.com.br

Unanswered Questions and Research Gaps

Despite the existing research, several key questions regarding this compound remain unanswered, highlighting areas for future investigation.

Elucidation of Further Molecular Targets

While the inhibition of the sodium-potassium ATPase pump is a known mechanism for cardiac glycosides, including this compound, the full spectrum of its molecular targets is not yet completely understood. Further research is needed to comprehensively identify all proteins and pathways that this compound interacts with. This includes exploring potential off-target effects and the intricate network of cellular responses triggered by this compound binding. Understanding these additional targets is crucial for a complete picture of this compound's pharmacological and toxicological profile.

Comprehensive in vivo Efficacy and Safety Studies

Although some preclinical pharmacokinetic studies in animals like rats have been conducted, comprehensive in vivo studies evaluating the efficacy and safety of isolated this compound for specific therapeutic applications are limited. researchgate.netarabjchem.org Rigorous in vivo studies are necessary to determine its effects on target organs, assess potential toxicity beyond acute effects, and establish a detailed safety profile in living systems. bccrc.cainterbiotox.com These studies should employ a range of doses and evaluate various physiological parameters.

Long-term Effects and Chronic Administration Studies

The long-term effects of this compound exposure and the consequences of chronic administration have not been extensively studied. Given that this compound is a component of a plant known for its toxicity, understanding its effects over prolonged periods is critical, especially if considering any potential therapeutic development. arabjchem.orgresearchgate.net Studies are needed to investigate potential accumulation in tissues, chronic toxicity, and any delayed or cumulative adverse effects.

Promising Avenues for Future Investigation

Based on the current understanding and identified gaps, several promising avenues exist for future research into this compound.

Advanced Preclinical Models and Translational Research

Future research should leverage advanced preclinical models that can better recapitulate human physiology and disease states. up.ptpharmaweek.com This includes utilizing more complex in vitro systems, such as organoids or 3D cell cultures, and employing in vivo models that are more predictive of human responses. up.ptantineo.fr Translational research efforts are essential to bridge the gap between preclinical findings and potential clinical applications. nih.govnih.gov This involves carefully designed studies to translate insights gained from basic research and animal models into knowledge relevant to human health, focusing on the compound's behavior and effects in systems more closely resembling the human body.

Clinical Trial Design and Implementation Considerations

For multi-regional clinical trials (MRCTs), it is crucial to consider regional variability, including intrinsic and extrinsic factors that could influence study results. ich.org Consulting with investigators and experts from participating regions during the planning stages is recommended to address these differences. ich.org Sample size planning in MRCTs also needs to account for the clinically relevant treatment effect across all regions and the expected variability of outcomes when combining data. ich.org

Specific considerations for clinical trials involving compounds like this compound, particularly if targeting complex diseases or conditions with heterogeneous manifestations, include identifying appropriate targets, selecting primary endpoints that reflect clinically relevant responses, defining inclusion criteria and patient stratification strategies, distinguishing between disease activity and damage, and accounting for measurement error, natural variation, and placebo/nocebo responses. nih.gov

Integrative Omics Approaches (e.g., Proteomics, Transcriptomics)

Integrative omics approaches, such as proteomics and transcriptomics, are valuable tools for understanding the biological effects of compounds like this compound and identifying potential biomarkers or mechanisms of action. Omics refers to the comprehensive screening of biomolecules in an organism, including genes (genomics), mRNA (transcriptomics), and proteins (proteomics). mdpi.com

Transcriptomic studies assess the impact of substances on gene expression, providing insights into the molecular systems and cellular responses. mdpi.comelifesciences.org Proteomic analysis complements this by examining the protein profiles, which often more directly reflect the functional state of cells and tissues. nih.gov Integrating data from both transcriptomics and proteomics can reveal differences between conditions that might not be apparent from a single omics approach and can help uncover novel disease characteristics or therapeutic effects. nih.govmedrxiv.org

Studies have utilized metabolomics, another omics technology, to investigate metabolic changes associated with various conditions, sometimes identifying compounds like this compound in these analyses. frontiersin.orgnih.govdoi.orgnih.gov For instance, this compound was identified as a differentially expressed metabolite in the plasma of sheep infected with Fasciola hepatica. doi.org Untargeted metabolomics, which explores a wide range of metabolites, can potentially identify new metabolites and pathways linked to physiological or pathophysiological processes. nih.gov Combining metabolomics with transcriptomics can further integrate multi-omics data to explore relationships between metabolites and gene expression. nih.gov

Nanotechnology and Targeted Drug Delivery Systems

Nanotechnology offers promising avenues for improving the delivery of therapeutic compounds, including natural products like this compound, through targeted drug delivery systems. openmedscience.comnih.gov Targeted drug delivery aims to increase the concentration of a medication in specific parts of the body, such as diseased tissues, while minimizing exposure to healthy tissues. wikipedia.orgdovepress.com This approach can potentially enhance drug efficacy and reduce side effects. wikipedia.orgdovepress.com

Nanocarriers, such as nanoparticles, liposomes, dendrimers, and polymeric micelles, are engineered to deliver drugs directly to target cells. openmedscience.com These systems can improve the solubility, stability, and biodistribution of drugs. openmedscience.com Functionalizing nanocarriers with ligands that bind to specific receptors on target cells allows for highly specific delivery. openmedscience.com Targeted delivery can be achieved through passive targeting, which often relies on the enhanced permeability and retention (EPR) effect in tumors, or active targeting using specific binding molecules. dovepress.com

Nanoparticle-based drug delivery systems offer advantages such as high stability, high carrier capacity for both hydrophilic and hydrophobic substances, feasibility of various administration routes, and the potential for controlled or sustained drug release. nih.gov These properties can lead to improved drug bioavailability and reduced dosing frequency. nih.gov While research on nanotechnology in medicine is extensive, the specific application of nanotechnology and targeted delivery systems for this compound is an area of ongoing exploration. researchgate.net

Collaborative Research Imperatives in this compound Science

Advancing the understanding and potential therapeutic applications of this compound necessitates collaborative research efforts across various disciplines. The complexity of investigating natural compounds, from their isolation and characterization to understanding their mechanisms of action and developing effective delivery strategies, requires the expertise of chemists, biologists, pharmacologists, clinicians, and engineers. wikipedia.org

Collaborative initiatives can facilitate the sharing of resources, knowledge, and data, accelerating the pace of research. Joint projects can explore the multifaceted biological activities of this compound, including potential antitumoral, immune stimulant, antiviral, and antibacterial properties that have been suggested for compounds found in Nerium oleander. drozel.orgmedicinacomplementar.com.br Collaborative research can also address the challenges associated with the development of this compound as a potential therapeutic agent, such as optimizing extraction and purification methods, conducting rigorous preclinical studies, and designing and implementing well-controlled clinical trials. nih.gov Furthermore, interdisciplinary collaborations are essential for integrating complex omics data and developing advanced drug delivery systems. medrxiv.orgwikipedia.org Special issues in scientific journals can also serve as a platform for researchers to connect and foster collaborations in specific areas like the phytochemistry and biological properties of medicinal plants. mdpi.com

Q & A

Q. What spectroscopic methods are most effective for structural elucidation of Adynerin, and how should data interpretation be validated?

this compound’s structure (C30H44O7) requires a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy for precise characterization. For example, ¹H and ¹³C NMR can resolve its steroid backbone and glycosidic linkages, while HR-MS confirms molecular mass. Validation involves cross-referencing data with published spirostane glycoside spectra and ensuring reproducibility across multiple solvent systems (e.g., pyridine for optical rotation) .

Q. How can researchers standardize HPLC protocols for quantifying this compound in plant extracts?

Optimal HPLC conditions include a C18 column, UV detection at 210–220 nm (for conjugated dienes in steroid nuclei), and a mobile phase gradient of acetonitrile-water. Method validation requires testing linearity (e.g., 0.1–100 µg/mL), precision (RSD < 2%), and recovery rates (>95%). Calibration with certified reference material from Nerium oleander extracts is critical to mitigate matrix interference .

Q. What are the primary natural sources of this compound, and how do extraction yields vary with solvent polarity?

this compound is predominantly isolated from Nerium oleander and N. odorum. Extraction efficiency depends on solvent polarity: medium-polar solvents (e.g., ethyl acetate) outperform highly polar (water) or nonpolar (hexane) solvents due to this compound’s glycosidic hydrophilicity and steroidal hydrophobicity. Soxhlet extraction with 70% ethanol typically achieves yields of 0.2–0.5% (w/w) .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound in cancer cell lines be systematically resolved?

Discrepancies in IC50 values (e.g., breast vs. lung cancer cells) may arise from cell line heterogeneity, assay sensitivity (MTT vs. ATP-based assays), or compound stability. Researchers should:

  • Standardize protocols (e.g., 48-hour exposure, 10% FBS media).
  • Use dose-response curves with ≥6 concentrations.
  • Validate via orthogonal assays (e.g., caspase-3 activation to confirm apoptosis) . Contradictions should be contextualized with metabolomic profiling to identify cell-specific uptake or resistance mechanisms .

Q. What experimental designs are optimal for probing this compound’s apoptotic mechanism while minimizing off-target effects?

A multi-omics approach is recommended:

  • Transcriptomics: RNA-seq to identify differentially expressed genes (e.g., Bcl-2 family, caspases).
  • Proteomics: SILAC labeling to quantify apoptotic protein dynamics (e.g., PARP cleavage).
  • Chemical Biology: Use photoaffinity probes to map this compound-protein interactions. Controls should include co-treatment with pan-caspase inhibitors (e.g., Z-VAD-FMK) to isolate mechanism-specific effects .

Q. How can researchers address the structural instability of this compound derivatives during in vitro assays?

Degradation (e.g., glycosidic bond hydrolysis in acidic media) can be mitigated by:

  • Stabilizing formulations: Liposomal encapsulation or cyclodextrin complexation.
  • pH-controlled buffers (e.g., phosphate buffer, pH 7.4).
  • Real-time stability monitoring via UPLC-PDA at 0, 6, 12, and 24 hours. Structural analogs with acetylated sugars may enhance stability but require toxicity reassessment .

Q. What strategies reconcile this compound’s reported anti-cancer efficacy with its narrow therapeutic index in preclinical models?

The therapeutic window can be expanded via:

  • Prodrug Design: Introduce hydrolyzable esters at C3-OH to reduce basal toxicity.
  • Combination Therapy: Synergize with low-dose paclitaxel to lower effective this compound concentrations.
  • Pharmacokinetic Optimization: Nanoemulsions to improve bioavailability and reduce Cmax-related toxicity. In vivo studies must include histopathology (e.g., cardiac tissue) to monitor off-target effects .

Methodological Guidelines

  • Data Contradictions: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, conflicting cytotoxicity data should be analyzed through meta-regression models accounting for assay variability .
  • Peer Review: Ensure reproducibility by adhering to MIAME (Minimum Information About a Microarray Experiment) and ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.